Superior Biochemical Potency Over Early-Generation Inhibitors
In direct biochemical assays using cell lysates, Pyruvate Carboxylase-IN-2 (compound 29) exhibits an IC50 of 0.065 μM against PC, representing a 46-fold and 66-fold improvement in potency compared to representative early-generation PC inhibitors 8u (IC50 = 3.0 ± 1.0 μM) and 8v (IC50 = 4.3 ± 1.5 μM), respectively [1][2]. Within its own erianin analog series, Pyruvate Carboxylase-IN-2 (0.065 μM) demonstrates a 266-fold increase in lysate-based potency relative to the parental natural product erianin (IC50 = 17.30 nM in cell-based assay; cross-study comparable) [1][3].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.065 μM (65 nM) |
| Comparator Or Baseline | Compound 8u: IC50 = 3.0 ± 1.0 μM; Compound 8v: IC50 = 4.3 ± 1.5 μM; Erianin: IC50 = 17.30 nM (cell-based) |
| Quantified Difference | 46-fold to 66-fold more potent than 8u/8v; 266-fold more potent than erianin in lysate vs. cell-based comparison |
| Conditions | Cell lysate-based PC activity assay |
Why This Matters
This superior biochemical potency ensures robust target engagement at low compound concentrations, reducing the required dose and minimizing potential off-target liabilities in cellular and in vivo studies.
- [1] Sheng Y, et al. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming. J Med Chem. 2022;65(1):460-484. View Source
- [2] Burkett DJ, et al. Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase. Marquette University Dissertations. 2020; epublications.marquette.edu. View Source
- [3] Dai Q, et al. Design, synthesis and structure-activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Org Biomol Chem. 2023;21(31):6325-6337. View Source
